
1-(4,4,4-Trifluoro-2,2-dimethylbutyl)-pyrazole-3-boronic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4,4,4-Trifluoro-2,2-dimethylbutyl)-pyrazole-3-boronic Acid is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a trifluoromethyl group, a dimethylbutyl chain, and a pyrazole ring, which contribute to its distinct chemical behavior and reactivity.
準備方法
The synthesis of 1-(4,4,4-Trifluoro-2,2-dimethylbutyl)-pyrazole-3-boronic Acid typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrazole ring, followed by the introduction of the trifluoromethyl and dimethylbutyl groups. Common reagents used in these reactions include boronic acids, trifluoromethylating agents, and various catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using advanced techniques such as continuous flow chemistry and automated synthesis.
化学反応の分析
1-(4,4,4-Trifluoro-2,2-dimethylbutyl)-pyrazole-3-boronic Acid undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the boronic acid group, potentially converting it into other functional groups.
Substitution: The trifluoromethyl and dimethylbutyl groups can participate in substitution reactions, allowing for the introduction of different substituents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
1-(4,4,4-Trifluoro-2,2-dimethylbutyl)-pyrazole-3-boronic Acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as fluorinated polymers and advanced coatings.
作用機序
The mechanism of action of 1-(4,4,4-Trifluoro-2,2-dimethylbutyl)-pyrazole-3-boronic Acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it an effective inhibitor of enzymes that contain active site serine or threonine residues. The trifluoromethyl and dimethylbutyl groups contribute to the compound’s overall stability and lipophilicity, enhancing its ability to penetrate biological membranes and reach its targets.
類似化合物との比較
Compared to other boronic acids, 1-(4,4,4-Trifluoro-2,2-dimethylbutyl)-pyrazole-3-boronic Acid stands out due to its trifluoromethyl and dimethylbutyl groups, which impart unique chemical and physical properties. Similar compounds include:
Phenylboronic Acid: Lacks the trifluoromethyl and dimethylbutyl groups, resulting in different reactivity and applications.
4,4,4-Trifluoro-2,2-dimethyl-1-butanol: Shares the trifluoromethyl and dimethylbutyl groups but lacks the pyrazole ring and boronic acid functionality.
Pyrazole-3-boronic Acid: Contains the pyrazole ring and boronic acid group but lacks the trifluoromethyl and dimethylbutyl groups.
特性
分子式 |
C9H14BF3N2O2 |
|---|---|
分子量 |
250.03 g/mol |
IUPAC名 |
[1-(4,4,4-trifluoro-2,2-dimethylbutyl)pyrazol-3-yl]boronic acid |
InChI |
InChI=1S/C9H14BF3N2O2/c1-8(2,5-9(11,12)13)6-15-4-3-7(14-15)10(16)17/h3-4,16-17H,5-6H2,1-2H3 |
InChIキー |
LCTFVFDGCGZVGP-UHFFFAOYSA-N |
正規SMILES |
B(C1=NN(C=C1)CC(C)(C)CC(F)(F)F)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





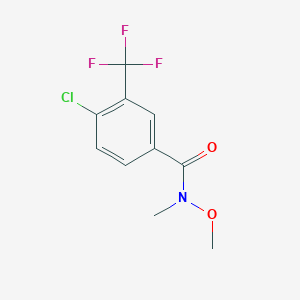
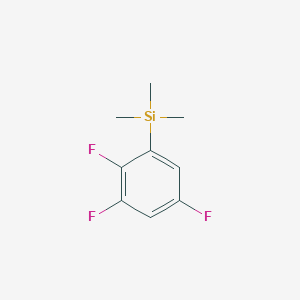
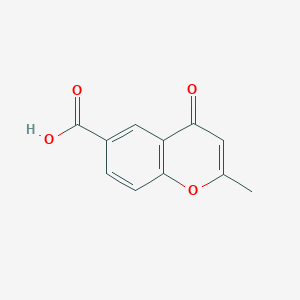

![11-(3-Biphenylyl)-12-[4-(4-biphenylyl)-6-phenyl-1,3,5-triazin-2-yl]-11,12-dihydroindolo[2,3-a]carbazole](/img/structure/B13690843.png)
![Ethyl 2-(imidazo[1,5-a]pyridin-3-yl)acetate](/img/structure/B13690847.png)
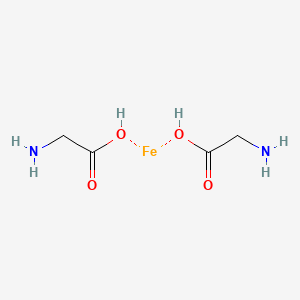
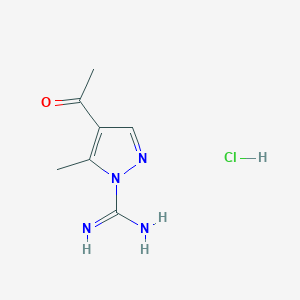
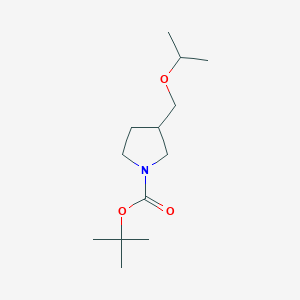
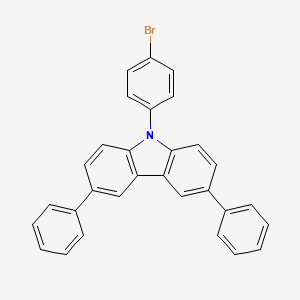
![Methyl 5-(Hydroxymethyl)bicyclo[2.2.2]octane-2-carboxylate](/img/structure/B13690876.png)
